Cas no 58300-70-2 (Benzenamine, 4,4'-(1,3-butadiyne-1,4-diyl)bis[N,N-dimethyl-)
58300-70-2 structure
Product Name:Benzenamine, 4,4'-(1,3-butadiyne-1,4-diyl)bis[N,N-dimethyl-
CAS-nummer:58300-70-2
MF:C20H20N2
MW:288.386204719543
CID:1609443
PubChem ID:3585547
Update Time:2025-04-21
Benzenamine, 4,4'-(1,3-butadiyne-1,4-diyl)bis[N,N-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-[4-[4-(dimethylamino)phenyl]buta-1,3-diynyl]-N,N-dimethylaniline
- 58300-70-2
- ST50995309
- 1,4-Bis-(p-dimethylamino-phenyl)-1,3-butadiyne
- DTXSID10393899
- 4,4'-(buta-1,3-diyne-1,4-diyl)bis(N,N-dimethylaniline)
- AKOS024363767
- Benzenamine, 4,4'-(1,3-butadiyne-1,4-diyl)bis[N,N-dimethyl-
-
- Inchi: 1S/C20H20N2/c1-21(2)19-13-9-17(10-14-19)7-5-6-8-18-11-15-20(16-12-18)22(3)4/h9-16H,1-4H3
- InChI-sleutel: AHNXRUHUAFOWER-UHFFFAOYSA-N
- LACHT: N(C)(C)C1C=CC(C#CC#CC2C=CC(=CC=2)N(C)C)=CC=1
Berekende eigenschappen
- Exacte massa: 288.1628
- Monoisotopische massa: 288.163
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 5
- Complexiteit: 417
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 6.5Ų
Experimentele eigenschappen
- PSA: 6.48
Benzenamine, 4,4'-(1,3-butadiyne-1,4-diyl)bis[N,N-dimethyl- Gerelateerde literatuur
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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